molecular formula C17H16F2N2O3S B11260723 2,6-Difluoro-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-YL)benzamide

2,6-Difluoro-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-YL)benzamide

Cat. No.: B11260723
M. Wt: 366.4 g/mol
InChI Key: SPTJOUUYYAOVPD-UHFFFAOYSA-N
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Description

2,6-Difluoro-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-YL)benzamide is a synthetic organic compound characterized by its unique structure, which includes a benzamide core substituted with difluoro groups and a methanesulfonyl-tetrahydroquinoline moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Difluoro-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-YL)benzamide typically involves multi-step organic synthesis. One common route starts with the preparation of the tetrahydroquinoline intermediate, which is then functionalized with a methanesulfonyl group. The final step involves the coupling of this intermediate with 2,6-difluorobenzoyl chloride under basic conditions to form the target compound.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Types of Reactions:

    Oxidation: The methanesulfonyl group can undergo oxidation to form sulfone derivatives.

    Reduction: The benzamide moiety can be reduced to form corresponding amines.

    Substitution: The difluoro groups can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

    Oxidation: Sulfone derivatives.

    Reduction: Amines.

    Substitution: Substituted benzamides with various functional groups replacing the difluoro groups.

Scientific Research Applications

2,6-Difluoro-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-YL)benzamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2,6-Difluoro-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-YL)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoro groups and the methanesulfonyl-tetrahydroquinoline moiety contribute to its binding affinity and specificity. The compound may inhibit enzyme activity or modulate receptor function, leading to downstream effects on cellular pathways.

Comparison with Similar Compounds

    2,6-Difluorobenzamide: Lacks the tetrahydroquinoline moiety, resulting in different biological activities.

    N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-YL)benzamide: Lacks the difluoro groups, affecting its chemical reactivity and biological properties.

Uniqueness: 2,6-Difluoro-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-YL)benzamide is unique due to the combination of its structural features, which confer specific chemical reactivity and potential biological activities not observed in similar compounds.

This comprehensive overview highlights the significance of this compound in various fields of research and its potential applications

Properties

Molecular Formula

C17H16F2N2O3S

Molecular Weight

366.4 g/mol

IUPAC Name

2,6-difluoro-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)benzamide

InChI

InChI=1S/C17H16F2N2O3S/c1-25(23,24)21-9-3-4-11-7-8-12(10-15(11)21)20-17(22)16-13(18)5-2-6-14(16)19/h2,5-8,10H,3-4,9H2,1H3,(H,20,22)

InChI Key

SPTJOUUYYAOVPD-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C3=C(C=CC=C3F)F

Origin of Product

United States

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